ELND 006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H14F5N3O2S |

|---|---|

Molecular Weight |

455.4 g/mol |

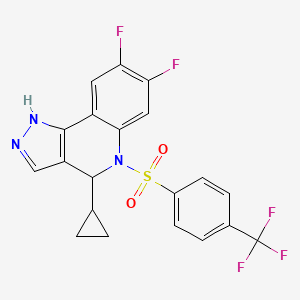

IUPAC Name |

4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,5-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27) |

InChI Key |

XODSHWXKSMPDRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

ELND006: A Technical Overview of its Mechanism of Action as a γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELND006 is an investigational small molecule that was developed as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action centers on the inhibition of γ-secretase, a critical enzyme in the amyloidogenic pathway implicated in the pathophysiology of Alzheimer's. This document provides a detailed technical guide on the core mechanism of action of ELND006, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways.

Core Mechanism of Action: γ-Secretase Inhibition

ELND006 functions as a potent, orally bioavailable inhibitor of the γ-secretase enzyme complex. This intramembrane aspartyl protease is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. By inhibiting γ-secretase, ELND006 effectively reduces the production of these Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.

A key characteristic of ELND006 is its selectivity for inhibiting the processing of APP over that of Notch, another important γ-secretase substrate. The Notch signaling pathway is crucial for various cellular processes, and its inhibition can lead to significant toxicity. The selectivity of ELND006 for APP is a critical aspect of its design, aiming to provide a therapeutic window with a reduced side-effect profile.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for ELND006 and its closely related analogs.

Table 1: In Vitro Potency and Selectivity of ELND006 and Analogs

| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Notch/APP) | Reference |

| ELND006 | APP | In vitro γ-secretase activity | 0.34 | 15.6 | [1] |

| Notch | In vitro γ-secretase activity | 5.3 | [1] | ||

| APP | Cell-based Aβ production | 1.1 | 74.5 | [1] | |

| Notch | Cell-based Notch signaling | 82 | [1] | ||

| Des-fluoro analog | APP | In vitro γ-secretase activity | 0.7 | N/A | [1] |

Table 2: In Vivo Efficacy of ELND006 Analogs in Animal Models

| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Duration | % Reduction in Brain Aβ | Reference |

| ELN475516 | FVB and PDAPP mice | 30 - 300 | Oral (single dose) | 3 hours | 40% - 71% | [2] |

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay (APP and Notch Substrates)

This protocol outlines a method for determining the in vitro potency of compounds like ELND006 against γ-secretase cleavage of both APP and Notch substrates.

-

Enzyme and Substrate Preparation:

-

Partially purified, solubilized γ-secretase enzyme is prepared from IMR-32 human neuroblastoma cells.

-

Recombinant substrates are expressed in E. coli. For APP, a fusion protein of maltose-binding protein with the C-terminal 125 amino acids of APP containing the Swedish mutation (MBP-C125Sw) is used. For Notch, a substrate containing the transmembrane and intracellular domains of mouse Notch1 (mNotch100) is utilized.

-

-

Assay Procedure:

-

The γ-secretase enzyme is incubated with either the APP or Notch substrate in separate reactions.

-

Test compounds (e.g., ELND006) are added at varying concentrations.

-

The reactions are incubated to allow for enzymatic cleavage.

-

-

Product Quantification:

-

The reaction products are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

For the APP assay, an ELISA measuring Aβx-40 is used.

-

For the Notch assay, an ELISA detecting the Notch intracellular domain (NICD) is employed.

-

-

Data Analysis:

-

IC50 values are calculated by plotting the percent inhibition of product formation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Dual Assay for Aβ Production and Notch Signaling Inhibition

This protocol describes a method to assess the activity and selectivity of γ-secretase inhibitors in a cellular context.

-

Cell Line Development:

-

A Chinese Hamster Ovary (CHO) cell line is engineered to stably express:

-

Human APP with the Swedish mutation (APPsw).

-

A truncated Notch receptor that does not require ectodomain shedding to be a substrate for γ-secretase.

-

A luciferase reporter gene under the control of a Notch-responsive promoter.

-

-

-

Assay Procedure:

-

The dual-assay CHO cells are plated in 96-well plates.

-

Cells are treated with various concentrations of the test compound (e.g., ELND006).

-

-

Quantification of Aβ and Notch Signaling:

-

Aβ levels: After treatment, the conditioned media is collected, and the levels of secreted Aβ are measured by ELISA.

-

Notch signaling: The cells are lysed, and the activity of the luciferase reporter gene is measured to determine the extent of Notch pathway activation.

-

-

Data Analysis:

-

IC50 values for the inhibition of both Aβ production and Notch signaling are determined from the dose-response curves.

-

The selectivity ratio is calculated by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of ELND006.

Caption: Notch signaling pathway and the less potent inhibitory effect of ELND006.

Caption: Experimental workflow for determining the potency and selectivity of ELND006.

References

An In-depth Technical Guide on (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline (ELND006)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, also known as ELND006, is a potent and selective γ-secretase inhibitor that was investigated for its therapeutic potential in Alzheimer's disease. This technical guide provides a comprehensive overview of the known properties of ELND006, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties and Mechanism of Action

ELND006 is a small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of Aβ in the brain are considered key pathological events in Alzheimer's disease. The γ-secretase complex cleaves the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, with Aβ42 being particularly prone to aggregation.

However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cellular signaling and development. Inhibition of Notch signaling can lead to significant toxicity. ELND006 was designed to be a selective inhibitor, preferentially targeting the cleavage of APP over Notch.

dot

Caption: Mechanism of action of ELND006.

Quantitative Data

The following tables summarize the key quantitative data reported for ELND006.

Table 1: In Vitro Inhibitory Activity of ELND006

| Target | Assay Type | IC₅₀ (nM) | Reference |

| γ-Secretase (APP) | Enzymatic | 0.34 | [1] |

| γ-Secretase (Notch) | Enzymatic | 5.3 | [1] |

| Aβ Production in Cells | Cellular | 1.1 | [1] |

| Notch Signaling in Cells | Cellular | 82 | [1] |

IC₅₀: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy of ELND006

| Species | Effect | Outcome | Reference |

| Human | Reduction of Aβ in Cerebrospinal Fluid (CSF) | Up to 50% reduction | [1] |

Experimental Protocols

While the precise, detailed experimental protocols from the primary literature for ELND006 are not publicly available, this section provides representative methodologies for the key assays used to characterize γ-secretase inhibitors.

In Vitro γ-Secretase Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated γ-secretase complex.

Methodology:

-

Preparation of γ-Secretase: The γ-secretase complex is typically isolated from cell membranes (e.g., from CHO or HEK293 cells overexpressing the components of the complex) by solubilization with a mild detergent.

-

Substrate: A recombinant C-terminal fragment of APP (e.g., C100-FLAG) serves as the substrate.

-

Reaction: The isolated γ-secretase is incubated with the substrate in a suitable buffer system in the presence of varying concentrations of the test compound (ELND006).

-

Detection: The generation of Aβ peptides is quantified. This is commonly done using an enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 or Aβ42.

-

Data Analysis: The concentration of Aβ produced at each compound concentration is measured, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Cellular Aβ Production Assay

This assay assesses the ability of a compound to inhibit the production of Aβ in a cellular context.

Methodology:

-

Cell Line: A cell line that overexpresses human APP, such as HEK293 or CHO cells stably transfected with a mutant form of APP (e.g., the "Swedish" mutation, which increases β-secretase cleavage and subsequent Aβ production), is used.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound for a defined period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Aβ Quantification: The levels of secreted Aβ40 and Aβ42 in the supernatant are measured using specific ELISAs.

-

Data Analysis: The reduction in Aβ levels relative to a vehicle-treated control is determined, and the IC₅₀ value is calculated.

Cellular Notch Signaling Assay

This assay is crucial for determining the selectivity of a γ-secretase inhibitor and its potential for Notch-related side effects. A common method is a luciferase reporter gene assay.

Methodology:

-

Reporter Cell Line: A cell line is engineered to express a constitutively active form of the Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., containing RBP-Jκ binding sites).

-

Treatment: These reporter cells are treated with different concentrations of the test compound.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: A decrease in luciferase activity indicates inhibition of Notch signaling. The IC₅₀ value is determined from the dose-response curve.

dot

Caption: General experimental workflow for characterizing ELND006.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives generally involves the construction of the pyrazole ring onto a pre-existing quinoline core or vice versa. Common synthetic strategies include the reaction of substituted anilines with a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediate. While the specific, detailed synthetic route for ELND006 is proprietary, the general approach highlights the chemical feasibility of producing such complex heterocyclic structures.

Clinical Development and Outlook

ELND006 entered human clinical trials for the treatment of Alzheimer's disease. However, its clinical development was halted due to observations of liver-related side effects. It was reported that these side effects were not believed to be related to the mechanism of action (i.e., γ-secretase inhibition). The experience with ELND006 and other γ-secretase inhibitors underscores the challenges in developing safe and effective therapies targeting this complex enzyme.

Conclusion

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline (ELND006) is a potent γ-secretase inhibitor with a degree of selectivity for APP processing over Notch signaling. The available in vitro and in vivo data demonstrate its ability to reduce the production of amyloid-beta peptides. Despite its promising preclinical profile, adverse effects in clinical trials led to the discontinuation of its development. The information presented in this guide provides a valuable resource for researchers in the field of Alzheimer's disease and γ-secretase modulation, highlighting both the potential and the pitfalls of this therapeutic strategy.

References

ELND006: A Technical Overview of a γ-Secretase Inhibitor in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELND006, also known by its chemical name (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline, is a potent and selective γ-secretase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. Developed by Elan Corporation, ELND006 was designed to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. This document provides a detailed technical guide on the core aspects of ELND006's role in Alzheimer's disease research, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

ELND006 functions as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By inhibiting this enzyme, ELND006 aimed to decrease the overall production of Aβ peptides, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease. A critical aspect of its design was its selectivity for inhibiting the cleavage of APP over that of Notch, another important γ-secretase substrate involved in crucial cellular signaling pathways. Inhibition of Notch signaling is associated with significant toxicity.[1][2]

Signaling Pathway of γ-Secretase Inhibition by ELND006

Preclinical Research Data

ELND006 demonstrated potency and selectivity in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Cell-Based Inhibitory Activity of ELND006 [1][3]

| Assay Type | Target | IC50 (nM) |

| In Vitro | APP | 0.34 |

| In Vitro | Notch | 5.3 |

| Cell-Based | APP | 1.1 |

| Cell-Based | Notch | 82 |

Table 2: In Vivo Efficacy of ELND006 [1][3]

| Animal Model | Biomarker Measured | Outcome |

| PDAPP Mouse | Brain Parenchymal Aβ | Data not publicly available in detail |

| PDAPP Mouse | Vascular Aβ | Data not publicly available in detail |

| Not Specified | Cerebrospinal Fluid (CSF) Aβ | Up to 50% reduction |

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds like ELND006 on γ-secretase.

-

Enzyme Preparation: A partially purified γ-secretase enzyme complex is typically extracted from cell membranes (e.g., from CHO or HEK293 cells overexpressing APP).

-

Substrate: A recombinant substrate consisting of the C-terminal fragment of APP (C99) fused to a reporter molecule is used.

-

Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (ELND006) are incubated in a suitable buffer system.

-

Detection: The cleavage of the substrate by γ-secretase releases the Aβ peptide, which is then quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.

-

IC50 Determination: The concentration of ELND006 that results in a 50% reduction in Aβ production is calculated to determine the IC50 value.

In Vivo Assessment in a Transgenic Mouse Model (General Protocol for PDAPP mice)

This protocol outlines a general approach for evaluating the in vivo efficacy of γ-secretase inhibitors in a transgenic mouse model of Alzheimer's disease, such as the PDAPP mouse model.

-

Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.

-

Drug Administration: ELND006 is administered to the mice, typically orally, at various doses and for a specified duration. A vehicle control group is also included.

-

Sample Collection: At the end of the treatment period, brain tissue and cerebrospinal fluid (CSF) are collected.

-

Aβ Quantification: Brain homogenates and CSF are analyzed to measure the levels of different Aβ species (e.g., Aβ40 and Aβ42) using ELISA.

-

Histopathology: Brain sections may be stained to visualize and quantify amyloid plaque deposition.

-

Behavioral Testing: Cognitive function can be assessed using various behavioral tests, such as the Morris water maze.

Clinical Development and Outcomes

Clinical trials for ELND006 were initiated to evaluate its safety and efficacy in patients with Alzheimer's disease. However, in October 2010, Elan Corporation and its development partner Transition Therapeutics announced the discontinuation of the clinical development of ELND006.[3][4] The decision was based on the observation of liver-related side effects in study participants.[1][3] It was reported that these adverse events were not considered to be related to the drug's primary mechanism of action as a γ-secretase inhibitor.[1][3] The failure of ELND006, along with other γ-secretase inhibitors in clinical trials, has contributed to the ongoing debate about the viability of this therapeutic strategy for Alzheimer's disease.[1][3]

Conclusion

ELND006 was a promising γ-secretase inhibitor that showed potent and selective preclinical activity in reducing Aβ peptide levels. Its development, however, was halted due to unforeseen liver toxicity in clinical trials. The research conducted on ELND006 has provided valuable insights into the development of γ-secretase inhibitors for Alzheimer's disease, highlighting the challenges of translating preclinical efficacy into safe and effective clinical treatments. The data and methodologies associated with ELND006 remain relevant for researchers in the field of Alzheimer's drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of ELND006 (scyllo-Inositol)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: ELND005, also known as scyllo-inositol, is a naturally occurring stereoisomer of inositol that has been investigated for its therapeutic potential in several central nervous system disorders. Unlike its more common isomer myo-inositol, scyllo-inositol is not directly involved in the phosphatidylinositol (PI) signaling pathway but has demonstrated unique pharmacological properties.[1] Its primary mechanism of action is thought to be the direct inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease (AD).[1] Additionally, it has been shown to modulate brain myo-inositol levels, a mechanism with therapeutic implications for bipolar disorder. This document provides a comprehensive overview of the preclinical and clinical investigations of ELND006, detailing its mechanisms of action, experimental protocols, and clinical trial outcomes across various indications, including Alzheimer's disease, Down syndrome, and bipolar disorder.

Core Mechanisms of Action

ELND006 has been primarily investigated for two distinct mechanisms targeting different neuropathological processes.

Amyloid-Beta (Aβ) Aggregation Inhibition

In the context of Alzheimer's disease, ELND006 is proposed to act as an amyloid anti-aggregation agent. The amyloid cascade hypothesis posits that the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central neurotoxic event in AD.[2][3] ELND006 is believed to directly interact with Aβ peptides, particularly the aggregation-prone Aβ42 form.[4][5] This interaction stabilizes non-toxic monomeric or small oligomeric forms of Aβ, preventing their assembly into larger, toxic oligomers and fibrils.[4][6][7] Preclinical studies have shown that scyllo-inositol can bind to the surface of Aβ protofibrils, coating them and disrupting the stacking process required for fibril formation.[4] This action is hypothesized to reduce synaptic toxicity, preserve neuronal function, and ultimately slow disease progression.[1][7]

myo-Inositol Modulation

A separate therapeutic hypothesis for ELND006 relates to its potential use in bipolar disorder. The mood-stabilizing drug lithium is known to reduce brain levels of myo-inositol, a key component of the phosphoinositide signaling pathway.[8] Clinical studies have demonstrated that ELND006 administration also leads to a significant, dose-dependent reduction in brain myo-inositol concentrations.[8] This suggests that ELND006 may exert mood-stabilizing effects through a mechanism that parallels one of the known actions of lithium, potentially by competing with myo-inositol for transport into the central nervous system or by other indirect effects.

Note on γ-Secretase Inhibition: Some early literature referred to a compound designated ELND006 as a γ-secretase inhibitor.[9][10][11] However, the vast majority of recent and clinical trial literature identifies ELND006 as scyllo-inositol, focusing on the anti-aggregation and myo-inositol modulation mechanisms.[1][8][12] It is likely that the γ-secretase inhibitor was a different compound in early development under a similar designation. This guide focuses on scyllo-inositol as ELND006.

Preclinical Data Summary

Preclinical investigations in both in vitro and in vivo models provided the foundational evidence for the clinical development of ELND006.

In Vitro Studies

-

Aβ Binding and Inhibition: Initial studies demonstrated that scyllo-inositol directly binds to Aβ peptides, stabilizes non-toxic oligomeric aggregates, and inhibits the formation of amyloid fibrils.[4]

-

Toxicity Neutralization: The compound was shown to neutralize the cellular toxicity induced by Aβ oligomers.[7]

Animal Model Studies

Studies in transgenic mouse models of Alzheimer's disease (e.g., TgCRND8) demonstrated significant therapeutic effects following oral administration of scyllo-inositol.

| Parameter | Finding | Animal Model | Citation |

| Cognitive Function | Rescued memory impairments and reversed cognitive deficits. | TgCRND8 Mice, Rats | [4][13] |

| Aβ Pathology | Dose-dependently blocked the development of Aβ aggregation. | TgCRND8 Mice | [4] |

| Reduced insoluble Aβ40 and Aβ42 levels and plaque accumulation. | TgCRND8 Mice | [14] | |

| Synaptic Integrity | Preserved synaptic density. | Transgenic AD Mice | [1] |

| Pharmacokinetics | Orally bioavailable and penetrates the blood-brain barrier, accumulating in the CNS. | Mice | [4][14] |

| Survival | Improved lifespan in treated animals. | TgCRND8 Mice | [13] |

Clinical Development and Trials

ELND006 has been evaluated in Phase 2 clinical trials for Alzheimer's disease, Down syndrome, and bipolar disorder.

Alzheimer's Disease (Study AD201)

A large, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the safety and efficacy of ELND006 in patients with mild to moderate AD.

| Trial Parameter | Details |

| Design | 353 patients randomized to ELND005 (250, 1000, or 2000 mg BID) or placebo for 78 weeks.[1] |

| Patient Population | Mild to moderate Alzheimer's disease.[1] |

| Primary Endpoints | Neuropsychological Test Battery (NTB) and Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL).[1] |

| Safety & Tolerability | The 1000 mg and 2000 mg BID dose groups were discontinued early due to a higher rate of adverse events, including infections and deaths.[1][4] The 250 mg BID dose demonstrated an acceptable safety profile.[1] |

| Efficacy Outcomes | The primary analysis comparing the 250 mg BID dose to placebo at 78 weeks showed no significant differences on the NTB or ADCS-ADL.[1] |

| Biomarker Outcomes | - Target Engagement: Increased scyllo-inositol concentrations in CSF and brain.[1] - Aβ Modulation: Significant decrease in CSF Aβx-42 compared to placebo (p=0.009).[1] - Brain Volume: Small but significant increase in brain ventricular volume in the 250 mg group (p=0.049).[1] - myo-Inositol: Brain myo-inositol levels were decreased by approximately 40% at the 250 mg BID dose.[8] |

Down Syndrome

Given the high risk of AD in individuals with Down syndrome, a study was conducted to assess the safety and pharmacokinetics of ELND006 in this population.

| Trial Parameter | Details |

| Design | Randomized, double-blind, placebo-controlled, 4-week Phase 2 study in 23 young adults with Down syndrome without dementia.[12][15] |

| Dosing | 250 mg once daily (QD), 250 mg twice daily (BID), or placebo.[12][15] |

| Primary Endpoints | Safety, tolerability, and pharmacokinetics.[12] |

| Safety & Tolerability | Treatment was well tolerated with no serious adverse events and no remarkable changes in vital signs or laboratory parameters.[12][16][17] |

| Pharmacokinetics | Achieved measurable blood levels. Accumulation was approximately 2-fold with QD dosing and 3- to 4-fold with BID dosing.[12][15] |

| Efficacy Outcomes | No apparent cognitive or behavioral changes were observed; however, the study was not powered or designed to detect efficacy due to its short duration.[12][16] |

Bipolar Disorder (Study BPD201)

This study explored ELND006 as a maintenance treatment for euthymic patients with bipolar disorder, based on its myo-inositol lowering effects.

| Trial Parameter | Details |

| Design | Randomized, double-blind, placebo-controlled study with a 16-week open-label stabilization phase followed by a 48-week randomized phase. The study was terminated early for business reasons.[8] |

| Patient Population | 309 euthymic patients with Bipolar Disorder (BPD).[8] |

| Dosing | 500 mg BID.[8] |

| Primary Endpoint | Time to recurrence of a mood event (not assessed due to early termination).[8] |

| Safety & Tolerability | In the blinded phase, the most common treatment-emergent adverse events were nasopharyngitis and headache. No drug-related serious adverse events were reported in the open-label phase.[8] |

| Pharmacodynamic Outcome | A subgroup of patients underwent brain proton-MRS, which confirmed the target reduction of brain myo-inositol by ~30-50%.[8] |

Experimental Protocols & Methodologies

In Vitro Aβ Aggregation Assay (Thioflavin T)

This common assay is used to monitor the formation of amyloid fibrils in real-time.

-

Preparation: Synthetic Aβ42 peptides are solubilized and diluted to a final concentration (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The Aβ solution is incubated in the presence of varying concentrations of the test compound (ELND006) or a vehicle control. Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is included in the reaction mixture.

-

Measurement: The mixture is placed in a microplate reader, and ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals over time (e.g., 48 hours) at a constant temperature (e.g., 37°C) with intermittent shaking.

-

Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory potential of ELND006 is quantified by comparing the lag time and final fluorescence of treated samples to the control.

Animal Model Efficacy Testing (TgCRND8 Mice)

-

Animal Strain: TgCRND8 mice, which overexpress a mutant form of human APP and rapidly develop Aβ plaques and cognitive deficits.

-

Treatment: ELND006 is administered orally, typically mixed in the animal chow or delivered via oral gavage, starting at a presymptomatic or early symptomatic age and continuing for several months.[13][14]

-

Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.

-

Tissue Analysis: At the end of the treatment period, animals are sacrificed. Brain tissue is harvested for biochemical and immunohistochemical analysis to quantify Aβ levels (ELISA for soluble/insoluble fractions) and amyloid plaque burden (staining with antibodies like 6E10 or Thioflavin S).

Clinical Trial Methodology (AD201 Study)

-

Patient Screening & Randomization: Patients meeting the criteria for mild to moderate AD (e.g., based on MMSE scores and clinical assessment) were enrolled and randomized in a double-blind fashion to receive either placebo or one of the ELND006 doses.[1]

-

Treatment & Monitoring: Patients were treated for 78 weeks. Safety was monitored through regular collection of adverse events, vital signs, ECGs, and clinical laboratory tests.[1]

-

Efficacy Assessment: The co-primary clinical endpoints, the NTB and ADCS-ADL, were administered at baseline and at specified intervals throughout the study to assess changes in cognitive function and daily living activities.[1]

-

Biomarker Collection: For a subset of patients, cerebrospinal fluid (CSF) was collected via lumbar puncture at baseline and end-of-study to measure levels of Aβ42 and scyllo-inositol. Brain imaging (MRI) was performed to assess changes in brain volume.[1]

Conclusion and Future Directions

ELND006 (scyllo-inositol) is a compound with well-defined mechanisms of action targeting Aβ aggregation and myo-inositol pathways. Preclinical studies robustly demonstrated its potential to modify key pathological features of Alzheimer's disease in animal models. However, this promise did not translate into clinical efficacy in a Phase 2 trial for mild to moderate AD, which also revealed significant safety concerns at higher doses.[1] While the 250 mg BID dose was deemed safe and achieved target engagement in the CNS—as evidenced by decreased CSF Aβ42 and brain myo-inositol—it failed to produce a clinical benefit.[1][8]

Studies in Down syndrome and bipolar disorder have confirmed the compound's safety at lower doses and its ability to modulate brain myo-inositol levels.[8][12] However, its clinical efficacy in these conditions remains unproven.

Future research could explore several avenues:

-

Earlier Intervention: The lack of efficacy in established AD may suggest that, like other anti-amyloid agents, ELND006 may be more effective if administered at very early or presymptomatic stages of the disease.

-

Dose Optimization: The narrow therapeutic window observed in the AD trial presents a significant challenge. Future studies would need to carefully select a dose that maximizes target engagement while ensuring patient safety.

-

Alternative Indications: The confirmed pharmacodynamic effect on brain myo-inositol suggests that further investigation in mood disorders, though halted for business reasons, may still hold scientific merit.[8]

References

- 1. neurology.org [neurology.org]

- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isctm.org [isctm.org]

- 9. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical trial investigates potential Alzheimer's disease drug in people with Down syndrome | IOS Press [iospress.com]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

ELND006 (Scyllo-inositol) and Amyloid-Beta Plaque Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in the pathogenesis of AD. ELND006, also known as scyllo-inositol, is an orally bioavailable small molecule that has been investigated as a potential therapeutic agent for AD. This technical guide provides an in-depth overview of the core data and methodologies related to ELND006 and its effects on Aβ plaque reduction, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

ELND006 (scyllo-inositol) is a stereoisomer of inositol that is thought to exert its effects on amyloid-beta through two primary mechanisms:

-

Direct Inhibition of Amyloid-Beta Aggregation: Scyllo-inositol directly interacts with Aβ peptides, particularly the aggregation-prone Aβ42 species. This binding stabilizes non-toxic, low molecular weight Aβ oligomers and inhibits the formation of neurotoxic fibrils and plaques.[1][2] Molecular dynamics simulations suggest that scyllo-inositol can bind to the surface of Aβ protofibrils, preventing their lateral stacking into larger aggregates.[3]

-

Modulation of Inositol Metabolism: Pharmacological doses of scyllo-inositol can lead to a reduction in the levels of myo-inositol in the brain.[4] Myo-inositol is a key component of the phosphoinositide (PI) signaling pathway, which is involved in various cellular processes, including neurotransmitter signaling.[5][6] Dysregulation of the PI pathway has been implicated in the pathophysiology of Alzheimer's disease.

It is important to note that while some early reports may have associated the designation ELND006 with a γ-secretase inhibitor, the compound that advanced to clinical trials for Alzheimer's disease under the identifier ELND005 is scyllo-inositol, an amyloid anti-aggregation agent.

Quantitative Data on Efficacy

The efficacy of ELND006 in reducing amyloid-beta has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of ELND006 (scyllo-inositol) on Amyloid Plaque Reduction in TgCRND8 Mice

| Animal Model | Treatment Duration | Dosage | Brain Region | Plaque Load Reduction (%) | p-value | Reference |

| TgCRND8 | 1 month | Not Specified | Hippocampus | 68% | 0.02 | [7] |

| TgCRND8 | 1 month | Not Specified | Cortex | 45% | 0.001 | [7] |

| TgCRND8 (combination therapy study) | 1 month | Not Specified | Cortex | 53% | <0.001 | [7] |

Table 2: Clinical Efficacy of ELND005 (scyllo-inositol) on CSF Amyloid-Beta Levels (Phase 2 Study)

| Patient Population | Treatment Duration | Dosage (twice daily) | Biomarker | Change from Baseline | p-value (vs. Placebo) | Reference |

| Mild to Moderate Alzheimer's Disease | 78 weeks | 250 mg | CSF Aβx-42 | Significant Decrease | 0.009 | [8][9][10][11][12] |

Table 3: Pharmacokinetics of ELND005 (scyllo-inositol) in a Phase 2 Clinical Trial

| Dosage (twice daily) | CSF Concentration at Week 24 (µg/mL) | 95% Confidence Interval |

| 250 mg | 13.8 | 12.3, 15.4 |

| 1,000 mg | 31.4 | 28.5, 34.4 |

| 2,000 mg | 35.1 | 28.7, 41.5 |

| Reference:[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical and clinical evaluation of ELND006.

Preclinical Studies in TgCRND8 Mice

-

Animal Model: The TgCRND8 mouse model was utilized, which expresses a doubly mutated human amyloid precursor protein (APP) transgene (Swedish and Indiana mutations) and develops amyloid plaques and cognitive deficits.[7]

-

Treatment Administration: In one study, scyllo-inositol was administered to 5-month-old TgCRND8 mice for one month.[7] Another study initiated treatment in 5-month-old mice and continued for two months, with scyllo-inositol provided in the drinking water at a concentration of 16.5 mg/L, equating to a dose of approximately 3.3 mg/kg/day.

-

Amyloid Plaque Quantification:

-

Immunohistochemistry: Brains were processed for immunohistochemical staining to visualize amyloid plaques.[7] A common protocol involves sectioning the brain and staining with antibodies specific to amyloid-beta, such as BAM-10.[7] The plaque load is then quantified by measuring the percentage of the brain area covered by plaques.[7]

-

Procedure:

-

Perfusion and Fixation: Mice are perfused with a physiological buffer (e.g., phosphate-buffered saline) followed by a fixative (e.g., 4% paraformaldehyde).

-

Sectioning: The brain is sectioned, typically at a thickness of 40-50 µm, using a microtome or vibratome.

-

Antigen Retrieval: For some antibodies, antigen retrieval methods such as formic acid treatment may be necessary to expose the epitope.

-

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody targeting amyloid-beta.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine) or a fluorescent tag.

-

Imaging and Analysis: Stained sections are imaged using a microscope, and the plaque area is quantified using image analysis software.

-

-

-

ELISA for Aβ Quantification:

-

Brain Homogenization: Brain tissue is homogenized in a buffer containing a strong denaturant, such as 5 M guanidine hydrochloride, to solubilize aggregated Aβ.[8]

-

Procedure:

-

Tissue Lysis: Brain tissue is homogenized in a lysis buffer.

-

Centrifugation: The homogenate is centrifuged to separate soluble and insoluble fractions.

-

Dilution: The supernatant containing soluble Aβ is collected and diluted. The pellet containing insoluble Aβ can be further extracted with formic acid.

-

ELISA: The concentrations of Aβ40 and Aβ42 are measured using specific sandwich ELISA kits.

-

-

Phase 2 Clinical Trial in Mild to Moderate Alzheimer's Disease

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study was conducted.[8][9][10][11][12]

-

Participants: A total of 353 patients with mild to moderate Alzheimer's disease were enrolled.[8][9][10][11]

-

Treatment: Patients were randomized to receive ELND005 (250 mg, 1,000 mg, or 2,000 mg) or a placebo, administered orally twice daily for 78 weeks.[8][9][10][11] The higher dose groups (1,000 mg and 2,000 mg) were discontinued early due to an imbalance in infections and deaths.[8][9][10][11]

-

Biomarker Analysis:

-

Cerebrospinal Fluid (CSF) Collection: CSF samples were collected from a subset of patients at baseline and at specified follow-up time points.

-

Aβ Quantification: CSF levels of Aβx-42 were measured using validated analytical methods, likely a specific ELISA. The analysis at 78 weeks showed a significant reduction in the 250 mg group compared to placebo.[8][9][10][11][12]

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.

Caption: ELND006's direct interaction with Aβ monomers and oligomers.

Caption: ELND006's potential influence on the phosphoinositide signaling pathway.

References

- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 3. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]

- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

The Selectivity of ELND006 for Amyloid-Beta Precursor Protein Cleavage Over Notch: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELND006, a novel γ-secretase inhibitor, emerged as a potential therapeutic agent for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While inhibiting γ-secretase is a direct strategy to lower Aβ levels, a significant challenge lies in the enzyme's promiscuity. γ-secretase also cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for normal cell signaling and development. Inhibition of Notch signaling can lead to severe toxicities. This technical guide provides an in-depth analysis of the selectivity of ELND006 for APP cleavage over Notch, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data: In Vitro and Cell-Based Selectivity of ELND006

The selectivity of a γ-secretase inhibitor is a critical determinant of its therapeutic window. For ELND006, this has been quantified by comparing its inhibitory concentration (IC50) against APP processing (Aβ production) versus its effect on Notch signaling. A higher IC50 value for Notch indicates lower potency and thus greater selectivity for APP.

| Assay Type | Target | ELND006 IC50 (nM) | Selectivity (Notch IC50 / APP IC50) |

| In Vitro | APP | 0.34 | 15.6 |

| Notch | 5.3 | ||

| Cell-Based | APP | 1.1 | 74.5 |

| Notch | 82 |

Table 1: Quantitative analysis of ELND006 selectivity for APP over Notch cleavage. Data presented are based on reports from the 2010 Alzheimer's Association International Conference on Alzheimer's Disease.

Signaling Pathways

To understand the selective action of ELND006, it is essential to visualize the molecular pathways it modulates.

Early-Stage Research on ELND006: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: ELND006, a novel γ-secretase inhibitor developed by Elan Corporation, was investigated as a potential therapeutic agent for Alzheimer's disease. The primary mechanism of action of ELND006 is the selective inhibition of amyloid-beta (Aβ) peptide production, a key event in the amyloid cascade hypothesis of Alzheimer's pathogenesis. Early-stage research, encompassing preclinical in vitro and in vivo studies as well as Phase 1 clinical trials, aimed to characterize the pharmacological profile, efficacy, and safety of this compound. However, clinical development of ELND006 was halted in October 2010 due to observations of liver toxicity.[1][2] This technical guide provides a comprehensive overview of the available early-stage research data on ELND006.

Core Data Summary

In Vitro Potency

The inhibitory activity of ELND006 against its primary target, the γ-secretase enzyme complex, and its selectivity for the amyloid precursor protein (APP) over Notch, another key γ-secretase substrate, were evaluated in both enzymatic and cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | APP | 0.34 |

| Notch | 5.3 | |

| Cell-Based Assay | APP | 1.1 |

| Notch | 82 |

Data presented at the 2010 Alzheimer's Association International Conference.[1]

In Vivo Efficacy

Preclinical studies in animal models of Alzheimer's disease demonstrated that ELND006 could effectively reduce Aβ levels in the central nervous system. In these studies, administration of ELND006 resulted in a reduction of Aβ levels in the cerebrospinal fluid (CSF) by up to 50%.[1] Further details from these in vivo studies, including specific animal models and dosing regimens, are not extensively published. Research in rodents and nonhuman primates indicated that ELND006 had a brain/plasma concentration ratio greater than one, suggesting good penetration of the blood-brain barrier.

Experimental Protocols

Detailed experimental protocols for the early-stage research on ELND006 are not publicly available in full. However, based on standard methodologies for evaluating γ-secretase inhibitors, the following represents a likely approach for the key experiments cited.

γ-Secretase Enzymatic Assay

A cell-free enzymatic assay would have been employed to determine the direct inhibitory effect of ELND006 on the γ-secretase complex.

Objective: To determine the IC50 value of ELND006 against the cleavage of an APP-derived substrate by isolated γ-secretase.

Methodology:

-

Enzyme Preparation: Membranes containing the γ-secretase complex would be isolated from a suitable cell line, such as HEK293 cells, that endogenously or recombinantly express the necessary components (Presenilin, Nicastrin, APH-1, and PEN-2).

-

Substrate: A fluorogenic substrate peptide derived from the C-terminus of APP, containing the γ-secretase cleavage site, would be used. This substrate is typically flanked by a fluorescent reporter and a quencher.

-

Assay Procedure:

-

The purified membrane fraction containing γ-secretase is incubated with varying concentrations of ELND006.

-

The fluorogenic APP substrate is added to initiate the reaction.

-

Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time using a plate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of around 440 nm.

-

-

Data Analysis: The rate of fluorescence increase is proportional to γ-secretase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of ELND006 concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based γ-Secretase (APP and Notch) Activity Assays

Cell-based assays are crucial for evaluating the potency of a compound in a more physiologically relevant environment and for assessing its selectivity.

Objective: To determine the IC50 values of ELND006 for the inhibition of APP and Notch processing in a cellular context.

Methodology:

-

Cell Lines:

-

APP Processing: A cell line, likely HEK293, stably expressing human APP would be used.

-

Notch Signaling: A reporter gene assay in a cell line such as HEK293 would be employed. These cells would be engineered to express a constitutively active form of the Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).

-

-

Assay Procedure:

-

Cells are seeded in multi-well plates and incubated with a range of concentrations of ELND006.

-

For APP processing: After a defined incubation period (e.g., 24 hours), the levels of Aβ40 and Aβ42 in the cell culture supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

For Notch signaling: Following incubation with ELND006, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to the inhibition of the Notch signaling pathway.

-

-

Data Analysis:

-

For APP, the percentage inhibition of Aβ production at each ELND006 concentration is calculated relative to vehicle-treated control cells.

-

For Notch, the percentage inhibition of luciferase activity is calculated.

-

IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Amyloid-β Reduction in Transgenic Animal Models

The Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent Aβ plaques, is a commonly used model for Alzheimer's disease research and was likely employed for in vivo testing of ELND006.

Objective: To evaluate the effect of ELND006 on Aβ levels in the brain and CSF of a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Male Tg2576 mice would be used, with age-matched wild-type littermates as controls.

-

Drug Administration: ELND006 would be administered orally (e.g., via gavage) at various doses for a specified duration.

-

Sample Collection: At the end of the treatment period, CSF and brain tissue would be collected.

-

Aβ Measurement:

-

Brain Homogenate Preparation: The brain would be homogenized in a buffer containing protease inhibitors. Soluble and insoluble Aβ fractions would be separated by centrifugation. The insoluble fraction would be further extracted using formic acid.

-

ELISA: The concentrations of Aβ40 and Aβ42 in the CSF and brain extracts would be quantified using specific sandwich ELISAs.

-

-

Data Analysis: Aβ levels in the treatment groups would be compared to those in the vehicle-treated control group to determine the percentage of Aβ reduction.

Phase 1 Clinical Trial

The Phase 1 clinical trial of ELND006 would have been designed to assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of ELND006 in healthy human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: Healthy adult volunteers.

-

Intervention: Participants would receive either a single oral dose of ELND006 or placebo, with the dose escalated in subsequent cohorts. Following the single-dose phase, a multiple-dose phase would be conducted where participants receive daily doses of ELND006 or placebo for a set period (e.g., 14 days).

-

Assessments:

-

Safety and Tolerability: Monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests such as ALT, AST, and bilirubin).

-

Pharmacokinetics: Serial blood samples would be collected at predefined time points after dosing to measure the plasma concentrations of ELND006. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) would be calculated.

-

Pharmacodynamics: In some cohorts, CSF samples might be collected to measure Aβ levels as a biomarker of target engagement.

-

-

Data Analysis: Safety data would be summarized descriptively. Pharmacokinetic parameters would be calculated using non-compartmental analysis. The effect on Aβ levels would be compared between the ELND006 and placebo groups.

Visualizations

Signaling Pathway of γ-Secretase Inhibition by ELND006

Experimental Workflow for In Vitro IC50 Determination

Conclusion

Early-stage research on ELND006 demonstrated its potential as a potent and selective γ-secretase inhibitor with the ability to reduce Aβ levels in preclinical models. The in vitro data indicated a favorable selectivity for APP over Notch processing. However, the termination of its clinical development due to liver toxicity underscores the challenges in developing safe and effective γ-secretase inhibitors for Alzheimer's disease. The data and methodologies presented in this technical guide provide a valuable reference for researchers in the field of Alzheimer's drug discovery, highlighting the critical importance of thorough safety and toxicology assessments in the development of novel therapeutics.

References

ELND006: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELND006, also known as (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, is a potent and selective γ-secretase inhibitor that has been investigated for its therapeutic potential in Alzheimer's disease. This document provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for ELND006, intended for an audience with a strong background in medicinal chemistry and drug development. The synthesis involves a multi-step sequence culminating in the formation of the chiral pyrazolo[4,3-c]quinoline core. This guide also presents key quantitative data related to its biological activity and outlines the signaling pathway it targets.

Chemical Structure and Properties

ELND006 is a complex heterocyclic molecule with a distinct three-dimensional structure crucial for its biological activity.

Table 1: Chemical Identity and Properties of ELND006

| Property | Value |

| IUPAC Name | (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

| CAS Number | 1333990-84-3[1] |

| Molecular Formula | C₂₀H₁₄F₅N₃O₂S |

| Molecular Weight | 455.40 g/mol |

| SMILES | N1(S(C2=CC=C(C(F)(F)F)C=C2)(=O)=O)C2=C(C=C(F)C(F)=C2)C2=NNC=C2[C@H]1C1CC1 |

| InChI Key | XODSHWXKSMPDRP-LJQANCHMSA-N |

Synthesis of ELND006

The synthesis of ELND006 is a multi-step process that involves the construction of the key pyrazolo[4,3-c]quinoline scaffold and the introduction of the chiral cyclopropyl group. The synthetic strategy was designed to be efficient and allow for the generation of analogs for structure-activity relationship (SAR) studies.[2]

Synthetic Scheme

While the complete, step-by-step experimental details with specific reagents, conditions, and yields require access to the full text and supplementary information of the primary research article, a general synthetic approach can be outlined based on available information.

The synthesis likely proceeds through the following key transformations:

-

Construction of a substituted quinoline core: This would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon to form the quinoline ring system.

-

Formation of the pyrazole ring: A hydrazine derivative would be reacted with a 1,3-dicarbonyl compound or its equivalent, which is part of the quinoline intermediate, to construct the fused pyrazole ring.

-

Introduction of the chiral cyclopropyl group: This is a critical step to establish the correct stereochemistry. It could be achieved through an asymmetric catalytic reaction or by using a chiral auxiliary.

-

Sulfonylation: The final step would involve the sulfonylation of the pyrazolo[4,3-c]quinoline nitrogen with 4-(trifluoromethyl)benzenesulfonyl chloride to yield ELND006.

Experimental Protocols

Detailed experimental protocols, including reagent quantities, reaction times, temperatures, purification methods (e.g., chromatography, recrystallization), and characterization data (e.g., NMR, MS, HPLC), are essential for reproducibility and are typically found in the experimental section of the peer-reviewed publication and its supporting information. Efforts to retrieve the full publication are ongoing to provide this critical information.

Quantitative Data

ELND006 has been evaluated for its potency and selectivity as a γ-secretase inhibitor. The following table summarizes key in vitro biological data.

Table 2: In Vitro Biological Activity of ELND006

| Target/Assay | IC₅₀ (nM) | Reference |

| Amyloid Precursor Protein (APP) processing | 0.34 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |

| Notch Signaling | 5.3 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |

| Cell-based APP processing | 1.1 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |

| Cell-based Notch signaling | 82 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |

Signaling Pathway and Mechanism of Action

ELND006 is a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.

Inhibition of Amyloid-β Production

In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. ELND006 inhibits the γ-secretase-mediated cleavage of APP, thereby reducing the production of Aβ peptides.

Caption: ELND006 inhibits γ-secretase, blocking Aβ production.

Selectivity over Notch Signaling

An important consideration for γ-secretase inhibitors is their potential to interfere with the Notch signaling pathway, which is crucial for normal cellular communication and development. The cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression. Inhibition of Notch signaling can lead to significant side effects. ELND006 was designed to be selective for the inhibition of APP processing over Notch cleavage, as indicated by the IC₅₀ values in Table 2.

Conclusion

ELND006 is a well-characterized γ-secretase inhibitor with a complex chemical structure and a multi-step synthesis. Its potent and selective inhibition of amyloid-β production has made it a valuable tool for studying the role of γ-secretase in Alzheimer's disease. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action for researchers in the field of neurodegenerative disease and drug discovery. The complete elucidation of the detailed experimental protocols is pending the acquisition of the full primary literature.

References

- 1. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

Preclinical Profile of ELND006: A γ-Secretase Inhibitor for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELND006, a novel γ-secretase inhibitor developed by Elan Corporation, was investigated as a potential therapeutic agent for Alzheimer's disease. The compound was designed to selectively inhibit the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's, while sparing the processing of Notch, a critical signaling protein. Preclinical studies demonstrated the in vitro and in vivo activity of ELND006 in reducing Aβ levels. However, clinical development was halted in 2010 due to observations of liver toxicity. This technical guide provides a comprehensive overview of the publicly available preclinical data on ELND006, including its mechanism of action, pharmacological properties, and toxicological findings.

Mechanism of Action: Selective Inhibition of γ-Secretase

ELND006 is a small molecule inhibitor of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][2] The therapeutic rationale for inhibiting γ-secretase in Alzheimer's disease is to reduce the production of neurotoxic Aβ peptides, thereby preventing the formation of amyloid plaques in the brain.[3]

A significant challenge with γ-secretase inhibition is the enzyme's role in processing other substrates, most notably the Notch receptor.[3] Inhibition of Notch signaling can lead to severe side effects.[3] ELND006 was specifically designed to be a selective inhibitor, demonstrating a higher potency for inhibiting APP processing over Notch cleavage.[2][3]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of ELND006.

Caption: ELND006 inhibits γ-secretase, blocking the cleavage of APP to Aβ peptides.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for ELND006 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of ELND006

| Assay Type | Target | IC50 (nM) | Reference |

| In Vitro Enzyme Assay | APP | 0.34 | [3] |

| In Vitro Enzyme Assay | Notch | 5.3 | [3] |

| Cell-Based Assay | APP | 1.1 | [3] |

| Cell-Based Assay | Notch | 82 | [3] |

Table 2: In Vivo Efficacy of ELND006

| Animal Model | Endpoint | Result | Reference |

| Not Specified | Cerebrospinal Fluid (CSF) Aβ Levels | Up to 50% reduction | [3] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ELND006 have not been extensively published. The following sections describe generalized methodologies typical for the assessment of γ-secretase inhibitors.

In Vitro γ-Secretase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ELND006 against the γ-secretase-mediated cleavage of APP and Notch.

Generalized Protocol:

-

Enzyme and Substrate Preparation: A source of γ-secretase (e.g., isolated from cell membranes) and a fluorescently labeled substrate peptide derived from either APP or Notch are prepared.

-

Compound Incubation: The enzyme, substrate, and varying concentrations of ELND006 are incubated together.

-

Signal Detection: The cleavage of the substrate by γ-secretase results in a change in fluorescence, which is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of ELND006 to determine the IC50 value.

Caption: Generalized workflow for an in vitro γ-secretase inhibition assay.

Cell-Based APP and Notch Cleavage Assay

Objective: To assess the potency and selectivity of ELND006 in a cellular context.

Generalized Protocol:

-

Cell Culture: A cell line (e.g., HEK293) is engineered to overexpress both APP and a Notch construct.

-

Compound Treatment: The cells are treated with varying concentrations of ELND006.

-

Analyte Measurement: The levels of Aβ peptides in the cell culture medium and the intracellular domain of Notch (NICD) in the cell lysate are quantified, typically by ELISA.

-

Data Analysis: The concentrations of Aβ and NICD are plotted against the ELND006 concentration to determine the IC50 values for APP and Notch processing.

In Vivo Aβ Reduction Studies in Animal Models

Objective: To evaluate the ability of ELND006 to lower Aβ levels in the brain and/or CSF of a relevant animal model of Alzheimer's disease.

Generalized Protocol:

-

Animal Model: A transgenic mouse model that develops amyloid pathology (e.g., PDAPP mice) is used.

-

Drug Administration: ELND006 is administered to the animals, typically orally, at various doses and for a specified duration.

-

Sample Collection: At the end of the treatment period, CSF and/or brain tissue are collected.

-

Aβ Quantification: The levels of Aβ peptides in the collected samples are measured using techniques such as ELISA.

-

Data Analysis: Aβ levels in the treated groups are compared to those in a vehicle-treated control group to determine the extent of Aβ reduction.

Toxicology

The clinical development of ELND006 was terminated due to findings of liver toxicity in human trials.[3][4] While detailed preclinical toxicology reports are not publicly available, this adverse effect was reported to be unrelated to the on-target inhibition of Notch signaling.[3] This suggests that the liver toxicity may have been an off-target effect of the compound.

Conclusion

ELND006 demonstrated promise as a selective γ-secretase inhibitor in preclinical studies, effectively reducing Aβ levels in vitro and in vivo. The available data highlight its potency and selectivity for APP processing over Notch. However, the emergence of liver toxicity in clinical trials ultimately led to the discontinuation of its development. The case of ELND006 underscores the critical importance of thorough preclinical toxicology assessment and the challenges associated with developing safe and effective treatments for Alzheimer's disease targeting the γ-secretase pathway.

References

- 1. ELND006 | gamma secretase inhibitor | CAS# 1333990-84-3 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ELND006 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of ELND006, a γ-secretase inhibitor investigated for its potential therapeutic role in Alzheimer's disease. The following sections outline the core mechanisms of ELND006 and provide comprehensive methodologies for key in vitro assays to assess its activity and selectivity.

Introduction

ELND006 is a γ-secretase inhibitor that was developed as a potential treatment for Alzheimer's disease.[1][2] The primary mechanism of action of ELND006 is the inhibition of γ-secretase, an enzyme complex crucial for the production of amyloid-β (Aβ) peptides.[1] These peptides, particularly Aβ42, are believed to be a key contributor to the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1] By inhibiting γ-secretase, ELND006 aims to reduce the levels of Aβ peptides.[1][3] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is involved in essential cellular signaling pathways.[1] Therefore, assessing the selectivity of γ-secretase inhibitors for APP processing over Notch signaling is a critical aspect of their preclinical evaluation.

It is important to distinguish ELND006 from ELND005 (scyllo-inositol), a different compound that was also investigated for Alzheimer's disease and is known to inhibit the aggregation of Aβ peptides.[4][5] This document focuses exclusively on the in vitro assays relevant to ELND006, the γ-secretase inhibitor.

Data Presentation

The in vitro inhibitory activity of ELND006 against the processing of Amyloid Precursor Protein (APP) and Notch signaling has been quantified, with the half-maximal inhibitory concentrations (IC50) presented below. This data is crucial for understanding the potency and selectivity of the compound.

| Target | Assay Type | IC50 (nM) | Reference |

| APP Processing | In Vitro | 0.34 | [1] |

| Notch Signaling | In Vitro | 5.3 | [1] |

| APP Processing | Cell-based | 1.1 | [1][6] |

| Notch Signaling | Cell-based | 82 | [1][6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

Diagram 1: Amyloid Precursor Protein (APP) Processing Pathway

Caption: Simplified schematic of the amyloidogenic processing of APP.

Diagram 2: Notch Signaling Pathway

Caption: Overview of the canonical Notch signaling pathway.

Diagram 3: General Workflow for Cell-Based γ-Secretase Activity Assay

Caption: Experimental workflow for a cell-based γ-secretase assay.

Experimental Protocols

While specific protocols for the in vitro assays used to generate the published data for ELND006 are not publicly available, this section provides detailed, representative methodologies for the key experiments based on standard practices in the field for evaluating γ-secretase inhibitors.

Cell-Based γ-Secretase Activity Assay (Aβ Quantification)

This assay measures the ability of a compound to inhibit the production of Aβ peptides in a cellular context.

Materials:

-

HEK293 cells stably expressing human APP (e.g., APP695)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM or other serum-free medium

-

ELND006 stock solution (in DMSO)

-

96-well cell culture plates

-

Aβ40 and Aβ42 ELISA kits

Protocol:

-

Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of ELND006 in serum-free medium (e.g., Opti-MEM). A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Treatment: When cells are confluent, aspirate the growth medium and replace it with the medium containing the different concentrations of ELND006 or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time, typically 16-24 hours.

-

Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the samples to remove any cellular debris.

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the Aβ concentrations against the logarithm of the ELND006 concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of Aβ production.

Notch Signaling Assay (Luciferase Reporter Assay)

This assay is used to assess the off-target effect of γ-secretase inhibitors on Notch signaling.

Materials:

-

HEK293 cells

-

Plasmids: a Notch receptor construct (e.g., a constitutively active form like NotchΔE), a CSL-luciferase reporter construct (containing binding sites for the Notch-activated transcription factor CSL), and a Renilla luciferase construct (for normalization).

-

Lipofectamine or other transfection reagent

-

DMEM, FBS, Penicillin-Streptomycin

-

ELND006 stock solution (in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

Protocol:

-

Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the Notch receptor, CSL-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7][8][9][10][11][12]

-

Compound Preparation: Prepare serial dilutions of ELND006 in cell culture medium.

-

Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the various concentrations of ELND006 or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the ELND006 concentration and determine the IC50 value for Notch signaling inhibition.

In Vitro Tau Aggregation Assay

While there is no published data on the direct effect of ELND006 on tau, this protocol describes a common method to assess the propensity of compounds to inhibit tau aggregation, a key pathological feature in several neurodegenerative diseases.

Materials:

-

Recombinant human tau protein (e.g., the longest isoform, hTau441)

-

Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Heparin solution (to induce aggregation)

-

Thioflavin T (ThT) or Thioflavin S (ThS) stock solution

-

ELND006 stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the tau protein at a final concentration of approximately 5-10 µM in aggregation buffer.[13][14][15][16]

-

Compound Addition: Add varying concentrations of ELND006 or a vehicle control to the reaction mixtures.

-

Initiation of Aggregation: Add heparin to a final concentration of around 2.5-5 µM to induce tau aggregation.[13][14][15][16][17]

-

Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the aggregation kinetics by measuring the fluorescence of ThT or ThS at regular intervals. ThT fluorescence is typically measured with excitation at ~440-450 nm and emission at ~480-490 nm.[13][14][15][16]

-